2-Ethyl-4-methoxyphenol
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Overview
Description
2-Ethyl-4-methoxyphenol: is an organic compound with the molecular formula C9H12O2 . It is also known by other names such as 4-Ethylguaiacol and p-Ethylguaiacol . This compound is a derivative of phenol and is characterized by the presence of an ethyl group at the 2-position and a methoxy group at the 4-position on the benzene ring. It appears as a transparent, colorless to pale yellow liquid with a sweet, spicy, and herb-like aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-methoxyphenol can be achieved through various methods. One common method involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, followed by a methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone. This intermediate is then reduced with hydrogen in the presence of a hydrogenation catalyst to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of anisole or phenetole with an unsubstituted alkanoic acid having 1-4 carbon atoms. The reaction is discontinued when not more than 6% of the anisole or phenetole has been oxidized .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to different phenolic derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Perbenzoic acid, perphthalic acid, and peracetic acid are commonly used oxidizing agents.
Reducing Agents: Hydrogen in the presence of a hydrogenation catalyst is used for reduction reactions.
Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Various phenolic derivatives.
Substitution Products: Halogenated and other substituted phenols.
Scientific Research Applications
2-Ethyl-4-methoxyphenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methoxyphenol involves its ability to interact with free radicals and terminate their reactions by offering an electron. This antioxidant property helps reduce oxidative stress and protect cells from oxidative damage . Additionally, it can inhibit the formation of peroxy radicals and prevent the oxidation of low-density lipoprotein (LDL), acting as a physiological antioxidant in vivo .
Comparison with Similar Compounds
- 4-Ethylguaiacol
- p-Ethylguaiacol
- Guaiacol
- Eugenol
- Isoeugenol
Comparison: 2-Ethyl-4-methoxyphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds like guaiacol and eugenol, this compound has a higher potential for use as an antioxidant and in the synthesis of bioactive natural products .
Properties
IUPAC Name |
2-ethyl-4-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6,10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDJASOWDQGWJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516030 |
Source
|
Record name | 2-Ethyl-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13391-32-7 |
Source
|
Record name | 2-Ethyl-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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